
1-(2,6-difluorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea
Descripción
1-(2,6-Difluorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a urea derivative featuring a 2,6-difluorophenyl group and a tetrazole moiety linked via a methylene bridge to a 4-methoxyphenyl substituent. The 2,6-difluorophenyl group is known to enhance metabolic stability and binding affinity in medicinal chemistry, while the tetrazole ring contributes to hydrogen bonding and aromatic interactions due to its planar, electron-rich structure . The 4-methoxyphenyl group introduces electron-donating properties, which may improve solubility compared to halogenated analogs .
Propiedades
IUPAC Name |
1-(2,6-difluorophenyl)-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N6O2/c1-26-11-7-5-10(6-8-11)24-14(21-22-23-24)9-19-16(25)20-15-12(17)3-2-4-13(15)18/h2-8H,9H2,1H3,(H2,19,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKSWMDYFRCTSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=C(C=CC=C3F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-(2,6-Difluorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Synthesis
The synthesis of this compound involves a multi-step process that typically includes the formation of the urea linkage and the introduction of the difluorophenyl and methoxyphenyl groups. The synthetic pathway often utilizes established methods for creating tetrazole derivatives, which are known for their diverse biological activities .
The compound exhibits its biological effects primarily through interactions with various molecular targets. Research indicates that compounds containing tetrazole moieties can function as selective inhibitors for several enzymes and receptors. For instance, tetrazoles have been shown to interact with glycogen synthase kinase 3 beta (GSK-3β), which plays a critical role in various signaling pathways related to cell proliferation and survival .
Anticancer Activity
Studies have demonstrated that this compound possesses significant anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. The observed IC50 values indicate potent activity in the low micromolar range .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has also been evaluated for its anti-inflammatory effects. Research findings suggest that it may inhibit pro-inflammatory cytokine release in activated macrophages, which could be beneficial in treating chronic inflammatory conditions .
Case Study 1: Anticancer Efficacy
In a specific study involving HeLa cells, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was linked to cell cycle arrest at the G2/M phase and induction of apoptosis, characterized by increased Bax expression and decreased Bcl-2 levels .
Case Study 2: Anti-inflammatory Activity
Another study investigated the compound's effects on TNF-alpha release in LPS-stimulated macrophages. The results indicated a substantial reduction in TNF-alpha levels at concentrations as low as 10 µM, suggesting its potential as an anti-inflammatory agent .
Data Tables
Biological Activity | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Anticancer | HeLa | 0.08 - 12.07 | Cell cycle arrest; apoptosis |
Anticancer | HepG2 | 0.10 - 15.00 | Inhibition of proliferation |
Anti-inflammatory | Macrophages | 10 | Inhibition of TNF-alpha release |
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Antitumor Activity
Research indicates that derivatives of tetrazole compounds exhibit significant antitumor properties. The incorporation of the tetrazole moiety in this compound enhances its potential as an anticancer agent. Studies have shown that compounds containing tetrazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Tetrazole derivatives are known to possess broad-spectrum antimicrobial properties, making them candidates for developing new antibiotics. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Enzyme Inhibition
The compound's structure allows it to interact with specific enzymes, making it a candidate for enzyme inhibition studies. For instance, it may inhibit certain kinases involved in cancer progression or metabolic pathways, providing a basis for drug development targeting these enzymes .
Agrochemicals
Pesticidal Activity
Research has highlighted the potential of this compound as an insecticide or herbicide. Its structural similarity to known agrochemicals suggests it may interfere with pest metabolism or growth regulation pathways. Preliminary studies have shown promising results in controlling agricultural pests, indicating a need for further exploration in this area .
Plant Growth Regulation
The compound may also serve as a plant growth regulator. Compounds that modulate plant growth pathways can enhance crop yield and resilience against environmental stresses. Investigations into its effects on plant physiology could lead to innovative agricultural applications .
Material Science
Polymer Chemistry
In material science, the compound can be utilized in synthesizing polymers with specific properties. Its functional groups allow for incorporation into polymer matrices, potentially leading to materials with enhanced thermal stability or chemical resistance. Research into polymer composites incorporating this compound is ongoing .
Nanotechnology Applications
The unique properties of this compound make it a candidate for nanotechnology applications, particularly in drug delivery systems where controlled release is crucial. Its ability to form stable complexes with nanoparticles could enhance the efficacy of therapeutic agents .
Case Studies
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The following table compares 1-(2,6-difluorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea with five urea-tetrazole derivatives from the literature :
Compound Name | Substituents on Urea | Tetrazole Substituent | Yield (%) | Melting Point (°C) | Notable Properties |
---|---|---|---|---|---|
This compound | 2,6-Difluorophenyl | 4-Methoxyphenyl (via CH₂) | N/A | N/A | Hypothesized enhanced solubility |
1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(4-fluorophenyl)urea | 4-Fluorophenyl | Phenyl (direct bond) | 62 | 166–170 | Moderate hypoglycemic activity |
1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(2,4-difluorophenyl)urea | 2,4-Difluorophenyl | Phenyl (direct bond) | 66 | 268–270 | High thermal stability |
1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(2-chlorophenyl)urea | 2-Chlorophenyl | Phenyl (direct bond) | 90 | 253–255 | High yield, rigid structure |
1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(3-chlorophenyl)urea | 3-Chlorophenyl | Phenyl (direct bond) | 56 | 166–168 | Lower thermal stability |
1-(2-Methyl-6-(1H-tetrazol-5-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea | 2-(Trifluoromethyl)phenyl | 2-Methylphenyl (direct bond) | 98 | 255–257 | High lipophilicity, strong H-bonding |
Key Structural and Functional Differences:
Substituent Effects: The 2,6-difluorophenyl group in the target compound may confer greater metabolic stability compared to mono-fluorinated or chlorinated analogs due to reduced susceptibility to oxidative metabolism .
Tetrazole Linkage :
- The methylene bridge (-CH₂-) in the target compound increases conformational flexibility compared to analogs with direct phenyl-tetrazole bonds, which may influence binding modes in biological targets .
Crystallographic Behavior: While direct data for the target compound is unavailable, structurally related compounds, such as those in , exhibit isostructural packing (triclinic, P̄1 symmetry) with planar conformations.
Photochemical Reactivity: Analogous compounds like (E)-3-(2,6-difluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one undergo efficient photodimerization in the solid state due to favorable C=C distances (~4.035 Å).
Research Findings and Implications
- Hypoglycemic Activity : Compounds in with fluorophenyl or chlorophenyl substituents demonstrated varying degrees of hypoglycemic activity, though the target compound’s methoxyphenyl group may shift its pharmacological profile toward alternative targets .
- Synthetic Efficiency : The high yields (56–98%) of analogs in suggest that the target compound could be synthesized efficiently using similar urea-forming reactions, though the methoxy group may require optimized protection/deprotection strategies .
- Stability : The high melting points (253–270°C) of 2,4-difluorophenyl and 2-chlorophenyl derivatives indicate robust thermal stability, a trait likely shared by the target compound due to its rigid urea core .
Q & A
Q. What are the optimal synthetic routes for 1-(2,6-difluorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea?
The compound can be synthesized via a multi-step approach, leveraging the Ugi-azide reaction for tetrazole ring formation. Key steps include:
- Tetrazole synthesis : Combine 4-methoxyphenyl isocyanide, azidotrimethylsilane, and a carbonyl component (e.g., aldehydes) under mild conditions (room temperature, methanol) to form the tetrazole core .
- Urea coupling : React the tetrazole intermediate with 2,6-difluorophenyl isocyanate in anhydrous dichloromethane, using triethylamine as a base, to introduce the urea moiety.
- Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) for high-purity yields (≥85%) .
Q. How can the compound’s structural integrity be confirmed post-synthesis?
Use a combination of:
- NMR spectroscopy : - and -NMR to verify substituent positions and coupling patterns (e.g., tetrazole C–H protons at δ ~8.5–9.0 ppm, urea NH protons at δ ~6.5–7.0 ppm) .
- X-ray crystallography : Employ ORTEP-3 software to generate thermal ellipsoid plots and resolve bond-length ambiguities, particularly for the tetrazole and urea groups .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H] ~440–450 Da) .
Q. What methods are recommended for assessing purity and stability?
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to achieve baseline separation of impurities (<1%) .
- Accelerated stability studies : Store the compound at 40°C/75% relative humidity for 4 weeks and monitor degradation via TLC (silica gel, chloroform/methanol 9:1) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s conformation?
- ORTEP-3 analysis : Generate 50% probability displacement ellipsoids to visualize steric strain in the 2,6-difluorophenyl and tetrazole groups. Compare with density functional theory (DFT) calculations to validate torsional angles (e.g., C–N–C–F dihedral angles) .
- Packing diagrams : Identify intermolecular interactions (e.g., hydrogen bonds between urea NH and tetrazole N atoms) that stabilize the crystal lattice .
Q. What strategies are effective for identifying biological targets of this compound?
- Receptor docking studies : Use AutoDock Vina to model interactions with gonadotropin-releasing hormone (GnRH) receptors, leveraging structural analogs like Relugolix (TAK-385), which shares a urea-tetrazole scaffold and exhibits LHRH antagonism .
- In vitro assays : Test inhibition of GnRH-induced cAMP production in HEK293 cells transfected with human LHRH receptors (IC determination) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Substituent variation : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., 4-fluorophenyl) to enhance metabolic stability. Compare logP values (e.g., ClogP ~3.7 for methoxy vs. ~3.9 for fluoro derivatives) .
- Bioisosteric replacements : Substitute the tetrazole ring with 1,2,4-triazole and evaluate potency changes in receptor-binding assays .
Q. How should researchers address contradictions in reported biological activity data?
- Dose-response validation : Replicate assays under standardized conditions (e.g., 10% FBS, 37°C, 48-hour incubation) to minimize variability .
- Meta-analysis : Compare IC values across studies using one-way ANOVA, focusing on compounds with ≥90% purity to exclude batch-specific artifacts .
Q. What computational tools predict the compound’s pharmacokinetic properties?
- ADMET prediction : Use SwissADME to estimate aqueous solubility (LogS ~-4.5), blood-brain barrier permeability (BBB score ~0.3), and CYP450 inhibition (e.g., CYP3A4 Ki ~5 µM) .
- Molecular dynamics : Simulate plasma protein binding (e.g., human serum albumin) with GROMACS to assess half-life extension strategies .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.